2,5-Dimethylpyrimidine-4-carboxylic acid
Description
2,5-Dimethylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4 and methyl substituents at positions 2 and 5 of the heterocyclic ring. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural versatility and electronic properties. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine-4-carboxylic acid and 2-chloro-6-methylpyrimidine-4-carboxylic acid) offer insights into substituent-driven properties .
Properties
CAS No. |
769872-28-8 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,5-dimethylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-8-5(2)9-6(4)7(10)11/h3H,1-2H3,(H,10,11) |
InChI Key |
KIVBPBLMMSLLDY-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1C(=O)O)C |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between 2,5-dimethylpyrimidine-4-carboxylic acid and its analogs based on substituent positions and types:
Substituent-Driven Property Trends
- Acidity : The carboxylic acid group’s acidity is influenced by substituents. Chlorine (electron-withdrawing) in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances acidity compared to the parent compound, while methyl groups (electron-donating) in this compound likely reduce acidity .
- Solubility : Methyl groups increase hydrophobicity, suggesting lower aqueous solubility for this compound compared to the parent compound.
- Reactivity : The 2,5-dimethyl substitution may hinder electrophilic substitution reactions due to steric effects, whereas the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid could facilitate nucleophilic displacement.
Research Implications and Limitations
The absence of direct data on this compound in the provided evidence necessitates extrapolation from structural analogs. Further studies should prioritize:
Experimental determination of pKa, solubility, and thermal stability.
Crystallographic analysis (e.g., using SHELX-based software) to assess steric effects.
Toxicity profiling to define safety protocols.
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